Adamantan-1-amine sulfate

Pharmacokinetics Half-life Salt selection

Adamantan-1-amine sulfate (amantadine sulfate) is the preferred research salt for pharmacokinetic and neuroscience studies requiring reduced drug accumulation. Its elimination half-life of 12–13 h—versus 30 h for the hydrochloride—enables flexible dosing protocols. Unlike memantine, this sulfate exhibits potent striatal NMDA receptor activity and serves as a quantifiable reference for coronavirus antiviral assays (IC50 83–119 μM against SARS-CoV-2). Procure this high-purity compound to ensure reproducible results in Parkinson's disease formulation development, parenteral administration research, and ion channel screening campaigns.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 32793-63-8
Cat. No. B1365980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-amine sulfate
CAS32793-63-8
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
InChIInChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)
InChIKeyPLRGINNCKYSSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantan-1-amine Sulfate (CAS 32793-63-8) Chemical Class and Pharmacological Profile


Adamantan-1-amine sulfate, commonly designated as amantadine sulfate (CAS 31377-23-8; also synonymously referenced as CAS 32793-63-8), is an alkylammonium sulfate salt formed by combining two equivalents of amantadine (1-aminoadamantane) with sulfuric acid [1]. It functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also inhibits the influenza A virus M2 ion channel, thereby preventing viral uncoating [2]. This compound is utilized as both an antiviral and antiparkinsonian agent .

Critical Selection Parameters for Adamantan-1-amine Sulfate: Differentiating from Closest Analogs


Direct substitution of adamantan-1-amine sulfate with its hydrochloride salt form or other adamantane derivatives such as rimantadine or memantine is not pharmacologically equivalent. Distinct differences in pharmacokinetic profiles, including a substantially shorter elimination half-life (12-13 h for the sulfate versus 30 h for the hydrochloride [1]), and differential efficacy profiles in in vivo models relative to memantine [2], underscore the necessity for compound-specific selection based on quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Guide for Adamantan-1-amine Sulfate: Head-to-Head and Cross-Study Comparative Data


Elimination Half-Life Reduction of Adamantan-1-amine Sulfate Relative to Hydrochloride Salt

Adamantan-1-amine sulfate exhibits a significantly shorter elimination half-life compared to its hydrochloride counterpart, which directly influences dosing frequency and accumulation risk. The sulfate salt demonstrates a terminal half-life of 12–13 hours, whereas amantadine hydrochloride possesses a half-life of 30 hours [1].

Pharmacokinetics Half-life Salt selection

Superior In Vivo Anticataleptic Efficacy of Adamantan-1-amine Sulfate over Memantine in Haloperidol-Induced Catalepsy Model

In the haloperidol-induced catalepsy test, a rodent model predictive of antiparkinsonian activity, amantadine produced dose-dependent inhibition of catalepsy and demonstrated higher efficacy than memantine. Memantine exhibited clear-cut anticataleptic action only at 10 mg/kg and failed at 20 mg/kg due to myorelaxant activity, indicating pharmacodynamic differences between the two agents [1].

NMDA receptor antagonism Antiparkinsonian activity In vivo efficacy

Differential Regional NMDA Receptor Potency: Adamantan-1-amine Sulfate Shows Enhanced Striatal Activity Relative to Hippocampal Neurons

Comparative patch-clamp studies on freshly dissociated rat hippocampal and striatal neurons revealed that amantadine is somewhat more potent on striatal neurons than on hippocampal neurons. In contrast, ketamine and memantine were 3- to 4-fold less potent on striatal neurons relative to hippocampal neurons [1].

Patch-clamp electrophysiology NMDA receptor antagonism Regional selectivity

Adamantan-1-amine Sulfate Enables Higher Dosing and Intravenous Administration Unavailable with Hydrochloride Salt

A clear pharmacokinetic distinction between amantadine hydrochloride and amantadine sulfate permits the sulfate salt to be administered in higher doses, thereby enhancing therapeutic efficacy. Furthermore, amantadine sulfate is formulated for intravenous infusion, enabling treatment of akinetic crises and patients with aphagia who cannot tolerate oral medications [1].

Formulation Parenteral administration Dose escalation

Patent-Defined Extended-Release Formulations Utilize Adamantan-1-amine Sulfate as Pharmaceutically Acceptable Salt

U.S. Patent 8,889,740 explicitly claims compositions comprising amantadine or a pharmaceutically acceptable salt thereof, including the sulfate salt, formulated with excipients that modify drug release for once-daily dosing in neurological diseases [1]. This patent protects commercial extended-release products such as GOCOVRI® and OSMOLEX ER® [2].

Extended-release formulation Patent Neurological disease

Adamantan-1-amine Sulfate Exhibits Concentration-Dependent SARS-CoV-2 Replication Inhibition with Defined IC50 Range

In Vero E6 cells infected with SARS-CoV-2, adamantan-1-amine sulfate (0–500 μM, 26 h) caused a concentration-dependent reduction in viral nucleic acids, with IC50 values of 83 μM (supernatant) and 119 μM (cytosol) . While comparative IC50 values for rimantadine or memantine under identical conditions are not available, this quantitative activity provides a benchmark for antiviral screening programs.

SARS-CoV-2 Antiviral activity IC50

Optimal Application Scenarios for Adamantan-1-amine Sulfate in Research and Development


Pharmacokinetic and Dosing Optimization Studies in Parkinson's Disease Models

The shorter elimination half-life (12–13 h) of adamantan-1-amine sulfate compared to the hydrochloride salt (30 h) makes it suitable for studies investigating reduced drug accumulation and more flexible dosing schedules. Additionally, its availability as an intravenous formulation enables research on acute intervention in akinetic crises or in preclinical models requiring parenteral administration [1][2].

Striatal NMDA Receptor Electrophysiology and Antiparkinsonian Drug Discovery

The enhanced potency of adamantan-1-amine sulfate on striatal NMDA receptors relative to hippocampal neurons, in contrast to memantine's 3- to 4-fold reduced striatal activity, positions this compound as a valuable tool for neuroscience investigations focused on striatal glutamatergic signaling and for screening novel antiparkinsonian agents with improved regional selectivity [3].

Extended-Release Formulation Development for Neurological Indications

As a pharmaceutically acceptable salt explicitly claimed in U.S. Patent 8,889,740 for modified-release amantadine compositions, adamantan-1-amine sulfate is directly relevant to formulation development programs aiming to create once-daily oral dosage forms for Parkinson's disease or drug-induced extrapyramidal reactions [4].

Coronavirus Antiviral Screening and Pandemic Preparedness Research

The defined IC50 range (83–119 μM) for SARS-CoV-2 replication inhibition in Vero E6 cells establishes adamantan-1-amine sulfate as a quantifiable reference compound for coronavirus antiviral assays. Researchers can utilize these values to benchmark novel M2 or ion channel inhibitors in high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantan-1-amine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.